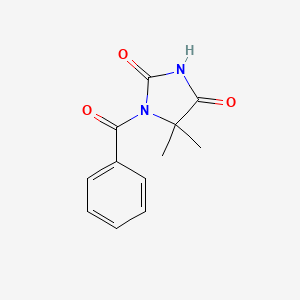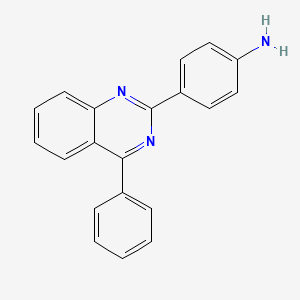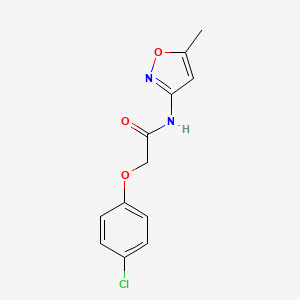![molecular formula C16H17FN2O3S B5688813 N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5688813.png)
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide, also known as FSBA, is a sulfonamide-based compound that has been widely used in scientific research. FSBA is a potent and irreversible inhibitor of cysteine proteases, which are enzymes that play a critical role in various physiological and pathological processes.
Mecanismo De Acción
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide irreversibly inhibits cysteine proteases by covalently modifying the active site cysteine residue. This results in the inactivation of the enzyme and the prevention of its normal physiological function. N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has been shown to be a potent and selective inhibitor of cysteine proteases, with minimal off-target effects.
Biochemical and Physiological Effects:
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has been shown to have a variety of biochemical and physiological effects depending on the specific cysteine protease that it inhibits. For example, N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has been shown to inhibit the activity of cathepsin B, a cysteine protease that is involved in cancer progression and metastasis. N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has also been shown to inhibit the activity of caspases, cysteine proteases that play a critical role in apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide is a powerful tool for studying the role of cysteine proteases in various physiological and pathological processes. However, there are some limitations to its use in lab experiments. For example, N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide irreversibly inhibits cysteine proteases, which can make it difficult to study the long-term effects of cysteine protease inhibition. Additionally, N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide can have off-target effects on other proteins that contain cysteine residues, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many future directions for research on N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide and cysteine proteases. One area of research is the development of new and more selective cysteine protease inhibitors that can be used to study the specific roles of different cysteine proteases in various physiological and pathological processes. Another area of research is the identification and characterization of novel cysteine proteases in different organisms, which can provide insights into the evolution and function of these important enzymes. Finally, the development of new techniques for studying the long-term effects of cysteine protease inhibition will be important for understanding the role of these enzymes in health and disease.
Métodos De Síntesis
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide can be synthesized by reacting 4-fluoroaniline with 4-aminobenzenesulfonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with butanoyl chloride. The final product can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has been widely used in scientific research as a tool to study the role of cysteine proteases in various physiological and pathological processes. For example, N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has been used to investigate the role of cysteine proteases in cancer, inflammation, and neurodegenerative diseases. N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)butanamide has also been used to identify and characterize novel cysteine proteases in different organisms.
Propiedades
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-2-3-16(20)18-13-8-10-15(11-9-13)23(21,22)19-14-6-4-12(17)5-7-14/h4-11,19H,2-3H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITDYORUGNMXEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{(3R*,4S*)-1-[(6-tert-butyl-2-oxo-2,3-dihydro-4-pyrimidinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5688742.png)
![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5688743.png)
![N-(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5688760.png)
![rel-(3R,4S)-1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-4-cyclopropyl-N,N-dimethyl-3-pyrrolidinamine hydrochloride](/img/structure/B5688764.png)
![6-fluoro-2-methyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5688775.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)acetamide](/img/structure/B5688794.png)
![methyl 4-[(4-allyl-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5688797.png)


![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperazine](/img/structure/B5688821.png)
![4-{3-[(2-fluorophenoxy)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B5688827.png)

![4-[(4-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B5688854.png)